REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[C:10]=2[CH3:18])[O:3]1>CO>[CH3:18][C:10]1[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:19])([CH3:1])[O:3]2)=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:15]
|
Name
|
|
Quantity
|
8.44 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=C(C(=CC=C1)[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was then stirred under balloon pressure of hydrogen at room temperature for 13 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The reaction flask was twice evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with argon
|
Type
|
ADDITION
|
Details
|
10% Palladium on charcoal (50% wet, 425 mg dry weight) was then added to the solution
|
Type
|
CUSTOM
|
Details
|
the reaction flask evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen three times
|
Type
|
CUSTOM
|
Details
|
After this time, the flask was twice evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with argon
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite 521
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was dried under high vacuum for 1 d
|
Duration
|
1 d
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 109% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |